
3-Chloro-N-(3,4-dimethoxybenzylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3,4-dimethoxybenzylidene)aniline involves the reaction of 3,4-dimethoxybenzaldehyde with 4-chloroaniline in a 1:1 molar ratio . The reaction typically takes place in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
3-Chloro-N-(3,4-dimethoxybenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3,4-dimethoxybenzaldehyde and 4-chloroaniline.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-N-(3,4-dimethoxybenzylidene)aniline has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Chloro-N-(3,4-dimethoxybenzylidene)aniline involves its interaction with specific molecular targets and pathways. As a Schiff base, it can form coordination complexes with metal ions, which can influence its biological activity. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Chloro-N-(3,4-dimethoxybenzylidene)aniline: Similar structure but with a different position of the chloro group.
3,4-Dimethoxybenzylidene-4-chloroaniline: Similar structure but with different substituents on the benzylidene group.
Uniqueness
3-Chloro-N-(3,4-dimethoxybenzylidene)aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups in the molecule enhances its reactivity and potential for forming coordination complexes, making it a valuable compound in various research applications.
特性
CAS番号 |
82363-26-6 |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H14ClNO2/c1-18-14-7-6-11(8-15(14)19-2)10-17-13-5-3-4-12(16)9-13/h3-10H,1-2H3 |
InChIキー |
OTDUGEHDBVJQHU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=NC2=CC(=CC=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


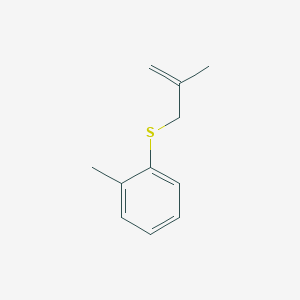


![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)
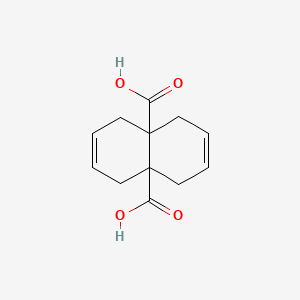
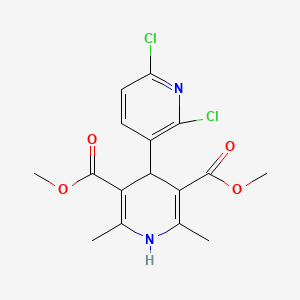

![1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene](/img/structure/B11955152.png)

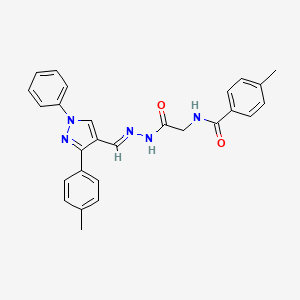


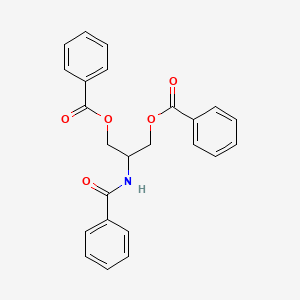
![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)
